(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl
Overview
Description
(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClN4. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a 1H-1,2,3-triazole group.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been known to interact with various biological targets .
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially lead to changes in the activity of the enzyme.
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety have been implicated in various biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Compounds with a 1,2,4-triazole moiety have been shown to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride typically involves the reaction of 4-azidophenylmethanamine with an alkyne in the presence of a copper(I) catalystThe reaction conditions usually involve a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like acyl chlorides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, amides, and other nitrogen-containing compounds. These products can have different properties and applications depending on the specific functional groups introduced .
Scientific Research Applications
(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride include other triazole derivatives, such as:
- (4-(1H-1,2,3-Triazol-1-YL)phenyl)ethanamine
- (4-(1H-1,2,3-Triazol-1-YL)phenyl)propanamine
- (4-(1H-1,2,3-Triazol-1-YL)phenyl)butanamine
Uniqueness
The uniqueness of (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hydrochloride lies in its specific substitution pattern and the presence of both the triazole ring and the amine group.
Properties
IUPAC Name |
[4-(triazol-1-yl)phenyl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13;/h1-6H,7,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEHYEMYUJFBBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=CN=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107632-55-2 | |
Record name | Benzenemethanamine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107632-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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